molecular formula C8H9NO4 B1501019 METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE

METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE

Cat. No.: B1501019
M. Wt: 183.16 g/mol
InChI Key: DOYMWYUYUBWRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a keto group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE typically involves the reaction of appropriate pyridine derivatives with methanol and other reagents under controlled conditions. One common method involves the esterification of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, which contributes to its anti-inflammatory effects. The compound targets AP-1-mediated luciferase activity, suggesting its role in modulating gene expression and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A closely related compound with similar structural features.

    Methyl 1,2-dihydro-1-methyl-2-oxopyridine-5-carboxylate: Another derivative with comparable chemical properties.

Uniqueness

METHYL 1-METHOXY-6-OXOPYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy group and keto functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 1-methoxy-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-8(11)6-3-4-7(10)9(5-6)13-2/h3-5H,1-2H3

InChI Key

DOYMWYUYUBWRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (0.75 g, 4.43 mmol) in 5 mL DMF at 23° C., were added potassium carbonate (1.8 g, 13.3 mmol) and MeI (1.5 g, 11 mmol). The resulting mixture was stirred overnight and then MeOH (6 mL) was added and the resulting mixture was stirred for 2 h. The volatiles were removed under vacuum, and the resulting residue was dissolved in EtOAc (75 mL), washed with water (2×50 mL), brine (50 mL), dried (MgSO4), and concentrated to give methyl 1-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate as a brown oil.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

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